Mitraphyllic acid

Description

Contextualization within Natural Products Chemistry

Mitraphyllic acid is classified as a monoterpenoid oxindole (B195798) alkaloid. nih.gov It is a natural product found predominantly in plant species belonging to the Uncaria and Mitragyna genera of the Rubiaceae family. mdpi.commdpi.com Natural products chemistry is a field dedicated to the study of chemical compounds derived from living organisms. These compounds are often secondary metabolites that are not essential for the organism's basic survival but play a role in its interaction with the environment.

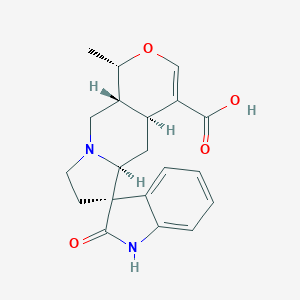

The chemical structure of this compound is characterized by a pentacyclic framework that includes an oxindole core. The molecular formula for this compound is C₂₀H₂₂N₂O₄. nih.gov Its systematic IUPAC name is (1S,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylic acid.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₂N₂O₄ |

| IUPAC Name | (1S,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylic acid |

Significance in Indole (B1671886) Alkaloid Research

Indole alkaloids are a large and diverse group of natural products characterized by the presence of an indole nucleus. wikipedia.org They are of significant interest to researchers due to their wide range of biological activities. youtube.com this compound, as an oxindole alkaloid, is a derivative of indole alkaloids and is considered a significant chemical marker in the quality control of plant materials from Uncaria species, commonly known as Cat's Claw. nih.gov

The study of this compound and its related compounds contributes to the understanding of the structural diversity and biosynthetic pathways of indole and oxindole alkaloids. Research into these compounds often involves complex isolation and characterization techniques, which in turn drives the development of new analytical methods.

Historical Academic Perspectives on this compound

Historically, the study of this compound is closely linked to the investigation of its parent compound, mitraphylline (B1677209). Early research in the mid-20th century focused on the isolation and structural elucidation of alkaloids from Mitragyna and Uncaria species. It was discovered that this compound is the product of the hydrolysis of mitraphylline.

In 1968, it was reported that five new 16-carboxy derivatives of oxindole alkaloids, including this compound, were isolated from the hooks and stems of Uncaria sinensis. Their structures were determined using spectroscopic methods and chemical correlations. mdpi.com This work was a significant step in understanding the chemical diversity of oxindole alkaloids and established the existence of these acidic derivatives in nature.

The biosynthesis of oxindole alkaloids has been a subject of academic inquiry for decades. It is now understood that these complex molecules are derived from the amino acid tryptophan. The biosynthetic pathway proceeds through the formation of tryptamine (B22526) and its condensation with secologanin (B1681713) to form strictosidine (B192452), which is a key intermediate for all monoterpenoid indole alkaloids. youtube.comwikipedia.org The formation of the oxindole scaffold is a later step in the pathway. Recent research has focused on identifying the specific enzymes, such as tryptophan decarboxylase, strictosidine synthase, and strictosidine-β-d-glucosidase, that are crucial for the biosynthesis of tetracyclic oxindole alkaloids in Uncaria rhynchophylla. mdpi.com While the direct biosynthetic pathway to this compound is still under investigation, it is believed to follow a similar route involving the oxidative rearrangement of an indole precursor.

Structure

3D Structure

Properties

CAS No. |

10126-00-8 |

|---|---|

Molecular Formula |

C20H22N2O4 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(1S,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylic acid |

InChI |

InChI=1S/C20H22N2O4/c1-11-13-9-22-7-6-20(15-4-2-3-5-16(15)21-19(20)25)17(22)8-12(13)14(10-26-11)18(23)24/h2-5,10-13,17H,6-9H2,1H3,(H,21,25)(H,23,24)/t11-,12-,13+,17-,20+/m0/s1 |

InChI Key |

BLXUPISDXRFTCK-GALDEACFSA-N |

SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)O)C5=CC=CC=C5NC4=O |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)O)C5=CC=CC=C5NC4=O |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)O)C5=CC=CC=C5NC4=O |

Synonyms |

isomitraphyllic acid mitraphyllic acid |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Botanical Distribution and Isolation from Plant Sources

The distribution of mitraphyllic acid is primarily concentrated in the Mitragyna and Uncaria genera, where it co-occurs with a variety of other indole (B1671886) and oxindole (B195798) alkaloids.

Phytochemical investigations have confirmed the presence of this compound (often referred to as mitraphylline (B1677209) in literature) in the leaves of Mitragyna speciosa. researchgate.net This plant, native to Southeast Asia, is known for its complex alkaloid profile, which includes dozens of related compounds. researchgate.netnih.gov Studies on M. speciosa grown in the United States have successfully isolated and identified mitraphylline alongside other major alkaloids, although the concentration can be influenced by environmental factors and the age of the plant. researchgate.netresearchgate.net The isolation confirms its status as a natural constituent of the species.

The genus Uncaria, commonly known as Cat's Claw, is a well-documented source of this compound and its isomers. nih.gov Notably, research on Uncaria tomentosa has led to the successful isolation of mitraphylline from its bark. nih.gov One specific methodology involves an acid-base partition to create an alkaloid-enriched extract, from which mitraphylline is selectively precipitated. This process has yielded mitraphylline with a purity of 98%. nih.gov While U. tomentosa is a widely studied example, the presence of oxindole alkaloids is a characteristic feature of the Uncaria genus as a whole. researchgate.net

Identification of Naturally Occurring Isomers (e.g., Isothis compound)

This compound exists in nature alongside its stereoisomers, most notably isothis compound (isomitraphylline). The structural difference between these isomers often relates to the stereochemistry at the spiro-carbon atom of the oxindole ring system. Phytochemical analysis of a single plant source, such as Mitragyna speciosa, has demonstrated the co-occurrence and successful isolation of both mitraphylline and isomitraphylline. researchgate.net The genus Uncaria is also known to exhibit different chemotypes that are distinguished by the cis/trans isomerism of their constituent oxindole alkaloids, highlighting the natural diversity of these isomeric forms within the plant kingdom.

Table 1: Documented Botanical Sources of this compound and Its Isomer

| Compound | Plant Species | Reference |

|---|---|---|

| This compound (Mitraphylline) | Mitragyna speciosa | researchgate.net |

| This compound (Mitraphylline) | Uncaria tomentosa | nih.gov |

| Isothis compound (Isomitraphylline) | Mitragyna speciosa | researchgate.net |

Phytochemical Analysis Methodologies for Detection in Plant Extracts

The detection, quantification, and structural elucidation of this compound in complex plant extracts require sophisticated analytical techniques. A combination of chromatographic and spectroscopic methods is typically employed to achieve accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. researchgate.netcabidigitallibrary.org Methods are often coupled with a Diode-Array Detector (DAD) for UV-visible spectral information. nih.gov Typical parameters include the use of a C18 or C8 reversed-phase column with a mobile phase consisting of solvents like acetonitrile (B52724) and an acidic buffer (e.g., formic acid). nih.govmdpi.com HPLC methods have been validated for selectivity and precision, with reported limits of detection for mitraphylline as low as 0.8 ppm. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced sensitivity and specificity. Techniques like LC-ESI-TOF-MS (Liquid Chromatography-Electrospray Ionization-Time of Flight-Mass Spectrometry) are used for the comprehensive metabolic profiling of plant extracts, allowing for the identification of this compound and its congeners based on their precise molecular mass. cabidigitallibrary.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for the structural elucidation of isolated compounds. researchgate.netslideshare.net After isolation and purification, this compound is analyzed using 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC). hyphadiscovery.comnih.gov The resulting spectral data provide detailed information about the molecule's carbon skeleton and the connectivity of its atoms, allowing for unambiguous confirmation of its structure, which can then be compared against previously published data. nih.gov

Table 2: Summary of Analytical Methodologies

| Methodology | Principle | Application in this compound Analysis | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. | Quantification and separation of this compound from other alkaloids in plant extracts. UV detection is common (e.g., 226 nm). | researchgate.netcabidigitallibrary.orgnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS for highly sensitive detection and identification. | Provides precise molecular weight data, confirming the identity of this compound in complex mixtures. | cabidigitallibrary.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to determine the precise chemical structure of a molecule. | Provides definitive structural confirmation of the isolated this compound compound. | nih.govresearchgate.net |

Biosynthesis and Biogenetic Pathways

Proposed Biosynthetic Precursors and Pathways

The formation of mitraphyllic acid is intrinsically linked to the biosynthesis of its direct precursor, mitraphylline (B1677209), and the broader pathways of monoterpenoid indole (B1671886) alkaloid (MIA) synthesis.

Contrary to a simple hydrolysis, the conversion of the indole alkaloid mitraphylline to the oxindole (B195798) alkaloid this compound is an oxidative rearrangement. acs.orgresearchgate.net This transformation involves the oxidation of the C2 position of the indole nucleus, leading to the formation of a spiro-cyclic system at this position, characteristic of oxindole alkaloids. While early chemical studies demonstrated the possibility of such oxidative transformations of indole alkaloids to oxindoles, the specific in-vivo mechanisms have been a subject of more recent investigation. acs.org It has been proposed that this oxidative rearrangement is a key step in the biosynthesis of various spirooxindole alkaloids. researchgate.net The process involves the formation of an intermediate that rearranges to the more stable oxindole structure.

The biosynthesis of mitraphylline, the immediate precursor to this compound, follows the well-established pathway for monoterpenoid indole alkaloids (MIAs). This pathway originates from the condensation of tryptamine (B22526) (derived from the amino acid tryptophan) and secologanin (B1681713) (a monoterpenoid) to form strictosidine (B192452). Strictosidine serves as a universal precursor for a vast array of MIAs.

Following a series of enzymatic steps, strictosidine is converted to the central intermediate, stemmadenine (B1243487). Stemmadenine is a key branch-point intermediate in the biosynthesis of several major classes of indole alkaloids. Through a cascade of reactions involving enzymes such as geissoschizine synthase and geissoschizine oxidase, the corynanthe-type scaffold of alkaloids is formed. Mitraphylline belongs to this corynanthe class of indole alkaloids. The biosynthetic journey from stemmadenine to mitraphylline involves several intricate enzymatic steps that establish the specific stereochemistry and functional groups of the mitraphylline molecule.

Enzymatic Transformations and Associated Pathways

The conversion of mitraphylline to this compound is not a spontaneous event but is catalyzed by a series of specific enzymes. Recent research has begun to shed light on the key enzymatic players in the formation of spirooxindole alkaloids.

The biosynthesis of spirooxindole alkaloids from their 3-epi-indole alkaloid precursors is a multi-step process. A crucial step is the epimerization of the C3 hydrogen from the α-configuration (allo-epiallo series) to the β-configuration (normal series). This epimerization is now understood to proceed via a two-step oxidation-reduction sequence. An oxidase enzyme first abstracts a hydride from C3, forming a transient and unstable dehydro-intermediate. Subsequently, a stereospecific reductase enzyme delivers a hydride to the opposite face of the molecule, resulting in the epimerized product.

Following this essential epimerization, a key enzymatic step in the formation of the spirooxindole scaffold is catalyzed by a specific cytochrome P450 monooxygenase. researchgate.netbiorxiv.org In Mitragyna speciosa, a related plant species that also produces oxindole alkaloids, a cytochrome P450 enzyme designated as MsSAS (or Ms3eCIS) has been identified. This enzyme is responsible for the oxidative rearrangement of 3R-monoterpenoid indole alkaloids into their corresponding spirooxindole counterparts. researchgate.net It is hypothesized that a homologous cytochrome P450 enzyme is responsible for the conversion of mitraphylline to this compound. Cytochrome P450 enzymes are a large family of heme-containing monooxygenases known to catalyze a wide variety of oxidative reactions in plant secondary metabolism, including hydroxylations, epoxidations, and complex rearrangements. researchgate.net

| Step | Precursor | Enzyme Class | Product | Reaction Type |

| 1 | 3S-Indole Alkaloid Precursor | Oxidase | Dehydro-intermediate | Oxidation |

| 2 | Dehydro-intermediate | Reductase | 3R-Indole Alkaloid Precursor (e.g., Mitraphylline) | Stereospecific Reduction |

| 3 | Mitraphylline | Cytochrome P450 (e.g., MsSAS homolog) | This compound | Oxidative Rearrangement/Spirocyclization |

Stereochemical Considerations in Biogenesis

The biosynthesis of this compound is a highly stereospecific process. The stereochemistry at various chiral centers of the molecule is determined by the specific enzymes involved in its formation. A critical stereochemical feature is the configuration at the C3 position of the indole alkaloid precursor.

It is now widely accepted that only monoterpenoid indole alkaloids with a 3R stereochemistry can serve as substrates for the cytochrome P450-mediated conversion to spirooxindole alkaloids. researchgate.net The initial Pictet-Spengler condensation in MIA biosynthesis typically yields a 3S stereocenter. Therefore, the epimerization of the 3S precursor to the 3R configuration, as described in the enzymatic transformations section, is a pivotal and stereochemically determining step.

The subsequent oxidative rearrangement catalyzed by the cytochrome P450 enzyme is also stereoselective, leading to the formation of the spirooxindole with a specific configuration at the newly formed spiro-center (C7 in the case of this compound). The enzyme's active site dictates the precise folding of the substrate, enabling the oxidative attack and subsequent rearrangement to occur in a controlled manner, resulting in a single, or predominantly one, stereoisomer. The complex three-dimensional structure of the enzyme ensures that the reactive intermediates are positioned correctly for the reaction to proceed with high stereochemical fidelity. biorxiv.org

Chemical Synthesis Methodologies

Strategies for Total Synthesis of Related Indole (B1671886) Alkaloids

The total synthesis of indole alkaloids structurally related to mitraphyllic acid, such as rhynchophylline (B1680612), isorhynchophylline, and corynantheine-type alkaloids, provides a foundational understanding for constructing the core skeleton. These syntheses often serve as a platform to develop and refine methodologies that can be adapted for this compound itself.

A notable strategy involves a one-pot reaction cascade featuring a double oxidative rearrangement of furan (B31954) and indole moieties. acs.orgnih.govresearchgate.net This approach allows for the rapid assembly of the tetracyclic spirooxindole system, a key structural feature of this compound. The reaction proceeds through the simultaneous generation of pyridine (B92270) and oxindole (B195798) motifs under specific reaction conditions, showcasing the power of cascade reactions in building molecular complexity efficiently. researchgate.net

Another key tactic in the synthesis of related corynantheine-type alkaloids is the use of catalytic, asymmetric methods to enable rapid access to the core structures. nih.gov These platforms often employ chiral catalysts to control the stereochemical outcome of key bond-forming reactions, a critical aspect in the synthesis of enantiomerically pure natural products. The insights gained from these total syntheses, particularly in the formation of the spirocyclic junction and the control of multiple stereocenters, are invaluable for designing a de novo synthesis of this compound.

| Key Strategy | Description | Relevant Alkaloids |

| Double Oxidative Rearrangement | A one-pot cascade reaction of furan and indole derivatives to form the tetracyclic spirooxindole core. acs.orgnih.govresearchgate.net | Rhynchophylline, Isorhynchophylline |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to control stereochemistry during the construction of the alkaloid scaffold. nih.gov | Corynantheine-type alkaloids |

Chemical Transformation and Derivatization from Precursor Compounds (e.g., Mitraphylline (B1677209) to this compound)

The conversion of naturally abundant indole alkaloids into their oxindole counterparts represents a more direct and often more efficient synthetic route. The transformation of mitraphylline, an indole alkaloid, into this compound, an oxindole, is a prime example of this strategy. This conversion hinges on the oxidative rearrangement of the indole nucleus.

Early work by Finch and Taylor demonstrated the feasibility of converting yohimbine, another indole alkaloid, into its corresponding oxindole. While the specific experimental details for the direct oxidation of mitraphylline to this compound are not extensively documented in recent literature, the underlying principle of indole oxidation is well-established. This transformation typically involves the use of oxidizing agents that can selectively react at the C2-C3 double bond of the indole ring, followed by rearrangement to the oxindole scaffold. The biosynthesis of spirooxindole alkaloids in plants is also believed to proceed through an oxidative rearrangement of their indole precursors, lending credence to the viability of this approach in the laboratory. biorxiv.orgnih.gov On hydrolysis, mitraphylline yields this compound. researchgate.net

Synthetic Routes to this compound Isomers and Analogues

The synthesis of isomers and analogues of this compound, such as corynoxeine, provides further insight into the structure-activity relationships and the chemical space around this natural product. The development of synthetic routes to these compounds allows for the exploration of alternative biological activities and provides testbeds for new synthetic methodologies.

The synthesis of corynoxeine, for instance, has been pursued to investigate its biological properties, including its inhibitory effects on vascular smooth muscle cell proliferation. nih.gov The strategies employed in the synthesis of such isomers often involve similar key steps to those used for rhynchophylline and isorhynchophylline, but with modifications to control the stereochemistry at the various chiral centers.

Furthermore, the development of synthetic platforms for corynantheine-type alkaloids allows for access to a range of spirooxindole structures, including those that are isomeric to this compound. nih.gov These platforms often feature flexible synthetic designs that can be adapted to produce a variety of analogues with different substitution patterns.

| Isomer/Analogue | Synthetic Focus |

| Corynoxeine | Investigation of biological activity, particularly as an ERK1/2 inhibitor. nih.gov |

| Corynantheine-type spirooxindoles | Development of versatile synthetic platforms for accessing a library of related compounds. nih.gov |

Regio- and Stereoselective Synthesis Approaches

The control of regioselectivity and stereoselectivity is paramount in the synthesis of a molecule as complex as this compound, which contains multiple stereocenters. Modern synthetic organic chemistry offers a powerful toolkit of regio- and stereoselective reactions that can be applied to this challenge.

The double oxidative rearrangement cascade mentioned earlier is a prime example of a regioselective reaction, as it selectively forms the spirooxindole at the C3 position of the indole. acs.org The stereochemical outcome of such cascade reactions can often be influenced by the nature of the starting materials and the reaction conditions.

For the stereoselective construction of the core structure, methods involving chiral auxiliaries or catalysts are frequently employed. For instance, the synthesis of related bisindole alkaloids containing a macroline (B1247295) or sarpagine (B1680780) unit often relies on enantioselective and regioselective processes to establish the correct stereochemistry of the core azabicyclo[3.3.1]nonane system. mdpi.com These strategies, which can be carried out on a large scale and without the need for protecting groups on the indole nitrogen, are highly desirable for efficient synthesis. mdpi.com

Furthermore, stereoselective methods for the synthesis of substituted homotropanones and perhydroquinoxalines, which contain related bicyclic nitrogen-containing systems, have been developed and could potentially be adapted for the construction of the indolizidine portion of this compound. mdpi.commdpi.com These methods often utilize chiral starting materials or catalysts to control the formation of new stereocenters with high fidelity.

Molecular Mechanisms of Action and Pharmacological Target Identification

In Vitro Mechanistic Investigations

In vitro studies are crucial for elucidating the direct effects of a compound on cellular functions and for identifying its initial biological targets.

While specific cell-based assays exclusively focused on Mitraphyllic acid are not extensively documented, related research provides a framework for its potential effects. For instance, studies on the extracts of Mitragyna speciosa, which contains a mixture of alkaloids including the related compound isomitraphylline, have utilized human neuroblastoma (SH-SY5Y) cell lines to investigate neuroprotective effects. mdpi.comnih.gov These types of assays are fundamental in observing cellular responses such as proliferation, cytotoxicity, and the modulation of pathways related to oxidative stress. mdpi.comnih.gov Typically, cell-based assays can quantify a range of cellular behaviors, including metabolic activity, cell migration, DNA damage, and apoptosis, offering insights into a compound's physiological relevance. mdpi.comnih.gov

Direct receptor binding and affinity studies for this compound are not prominently available in the current body of research. The primary focus of receptor binding studies for Mitragyna alkaloids has been on compounds like mitragynine (B136389) and 7-hydroxymitragynine, which show significant affinity for opioid receptors. nih.govyoutube.comnih.gov Opioid receptors, which are G protein-coupled receptors (GPCRs), are key targets for pain modulation. nih.govyoutube.com Binding affinity (characterized by the dissociation constant, Kd) and functional activity are essential parameters determined in these studies to understand how a ligand interacts with and activates a receptor. nih.gov While this compound is an alkaloid from the same plant source, its specific affinity for opioid or other receptors remains an area for future investigation.

Modulation of Intracellular Signaling Pathways

A compound's pharmacological effects are ultimately executed through the modulation of intracellular signaling pathways. Phenolic compounds and alkaloids are known to influence a variety of these cascades, particularly those related to inflammation and cell survival. nih.govnih.gov

Research into other natural compounds shows modulation of several key pathways:

PI3K/Akt/mTOR Pathway: This is a critical pathway for regulating cell growth, proliferation, and survival. nih.govmdpi.com Studies on gallic acid and syringic acid have demonstrated that these compounds can exert anti-cancer effects by inhibiting this pathway. researchgate.netresearchgate.net

MAPK Pathways (e.g., ERK, JNK): These pathways are central to cellular responses to external stimuli and control processes like inflammation, apoptosis, and differentiation. nih.govnih.gov

NF-κB Signaling: A pivotal pathway in the inflammatory response, its inhibition is a common mechanism for the anti-inflammatory effects of many natural products. nih.gov

A network pharmacology study of Mitragyna speciosa alkaloids implicated pathways relevant to Alzheimer's disease, highlighting the potential for these compounds to modulate complex neurological signaling cascades. mdpi.comnih.gov However, the specific pathways directly modulated by this compound require dedicated experimental confirmation.

Involvement in PI3K/Akt Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govfrontiersin.orgmdpi.com Dysregulation of this pathway is frequently observed in various diseases, including cancer. nih.govfrontiersin.orgmdpi.com The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation. nih.gov Once activated, Akt phosphorylates a multitude of downstream targets, thereby controlling various cellular processes. nih.gov

Despite the well-established importance of the PI3K/Akt pathway in cellular signaling, there is currently a lack of scientific evidence from the conducted research specifically investigating the direct involvement or modulation of this pathway by this compound. Further research is required to determine whether this compound exerts any of its pharmacological effects through interaction with components of the PI3K/Akt signaling cascade.

Regulation of AGE-RAGE and IL-17 Signaling Pathways

AGE-RAGE Signaling Pathway: The Advanced Glycation End-product (AGE)-Receptor for Advanced Glycation End-products (RAGE) signaling axis is a key contributor to inflammatory processes, particularly in the context of diabetes and aging. nih.gov AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids. nih.gov The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines and reactive oxygen species. nih.gov This sustained activation of the AGE-RAGE pathway can contribute to chronic inflammation and tissue damage. nih.gov At present, scientific literature detailing the direct interaction or regulatory effects of this compound on the AGE-RAGE signaling pathway is not available from the performed searches.

IL-17 Signaling Pathway: The Interleukin-17 (IL-17) family of cytokines are significant drivers of inflammatory responses and are implicated in the pathogenesis of various autoimmune diseases. mdpi.com IL-17A, a well-characterized member of this family, signals through its receptor complex to activate downstream pathways, including NF-κB and MAPK, which in turn induce the expression of pro-inflammatory mediators. mdpi.com

Research has demonstrated that mitraphylline (B1677209), the primary active alkaloid from which this compound is derived, exhibits significant inhibitory effects on the IL-17 signaling pathway. In a study utilizing a murine model, mitraphylline was shown to inhibit the release of IL-17 by approximately 50%. This inhibitory action on a key pro-inflammatory cytokine highlights a specific molecular mechanism through which this compound exerts its anti-inflammatory effects.

Interaction with Neurotransmitter-Related Pathways (e.g., Serotonin (B10506), Dopamine)

The serotonin (5-HT) and dopamine (B1211576) (DA) systems are critical neurotransmitter pathways in the brain that regulate a wide array of physiological and psychological processes, including mood, cognition, and motor control. nih.govnih.gov There is a complex and multifaceted interaction between these two systems, with serotonin modulating the activity of dopamine neurons through various receptor subtypes. nih.govnih.gov

Influence on NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory response. nih.govnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm. nih.govrsc.org Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), a cascade of events leads to the activation of NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govrsc.org

Studies have indicated that this compound influences the NF-κB signaling pathway, primarily through the modulation of upstream inflammatory mediators. In an in vivo murine model, mitraphylline was found to significantly inhibit the release of TNF-α by approximately 50%. Since TNF-α is a potent activator of the NF-κB pathway, the reduction in its levels by mitraphylline suggests an indirect inhibitory effect on NF-κB signaling. This highlights a key mechanism by which this compound exerts its broad anti-inflammatory properties.

Preclinical Mechanistic Studies in Animal Models

To understand the in vivo effects of this compound, preclinical studies in animal models are essential. These studies provide valuable insights into the compound's anti-inflammatory mechanisms in a physiological context.

Investigation of Anti-Inflammatory Mechanisms in Relevant Models

The anti-inflammatory properties of mitraphylline have been investigated in a murine model of inflammation induced by bacterial lipopolysaccharide (LPS). In this model, the administration of mitraphylline demonstrated a significant reduction in the levels of several key pro-inflammatory cytokines.

The following table summarizes the inhibitory effects of mitraphylline on various cytokines in this animal model.

| Cytokine | Percentage Inhibition |

| Interleukin-1α (IL-1α) | ~50% |

| Interleukin-1β (IL-1β) | ~50% |

| Interleukin-17 (IL-17) | ~50% |

| Tumor Necrosis Factor-α (TNF-α) | ~50% |

| Interleukin-4 (IL-4) | ~40% |

These findings demonstrate the broad-spectrum anti-inflammatory activity of mitraphylline in an in vivo setting, targeting multiple key mediators of the inflammatory cascade. The significant reduction in these cytokines provides a mechanistic basis for the traditional use of plants containing this compound for inflammatory conditions.

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of oxindole (B195798) alkaloids. These molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers, and can also have multiple stereocenters leading to various diastereomers. The precise spatial orientation of functional groups dictates how a molecule interacts with its biological targets, such as enzymes and receptors, which are themselves chiral environments.

For the oxindole alkaloids found in Uncaria species, the stereochemical configuration is a key determinant of their pharmacological effects. Research has shown that different isomers can exhibit varied biological activities. This is because the specific arrangement of atoms affects the molecule's ability to bind to the active site of a protein, much like a key fitting into a lock. Even minor changes in the orientation of a single atom can dramatically alter this interaction, leading to enhanced, diminished, or even entirely different biological outcomes.

Comparative Analysis of Mitraphyllic Acid and its Isomers

This compound is part of a family of isomeric oxindole alkaloids, which includes compounds like mitraphylline (B1677209) and isomitraphylline. While these isomers share the same chemical formula and connectivity of atoms, they differ in their spatial arrangement. This structural nuance leads to demonstrable differences in their biological activities.

A significant study has highlighted the anti-inflammatory properties of mitraphylline, a stereoisomer of this compound. In a murine model, mitraphylline demonstrated a potent ability to inhibit the release of several pro-inflammatory cytokines, including interleukin-1α (IL-1α), interleukin-1β (IL-1β), interleukin-17 (IL-17), and tumor necrosis factor-α (TNF-α). researchgate.netnih.gov The efficacy of mitraphylline in this regard was found to be comparable to that of dexamethasone, a well-known corticosteroid. researchgate.netnih.gov Furthermore, mitraphylline also reduced the production of interleukin-4 (IL-4), an effect not observed with the corticoid. nih.gov These findings underscore the significant anti-inflammatory potential of this particular isomer.

While direct comparative studies quantifying the anti-inflammatory activity of this compound against its isomers are not extensively detailed in the available literature, the potent effects of mitraphylline strongly suggest that the oxindole alkaloid scaffold is a promising framework for anti-inflammatory drug development. The observed differences in activity among isomers highlight the critical importance of stereochemistry in defining the therapeutic profile of these compounds.

Derivatization Strategies for SAR Elucidation

To systematically explore the structure-activity relationships of this compound, medicinal chemists employ derivatization strategies. This involves the chemical modification of the parent molecule at specific positions to create a library of related compounds, or derivatives. By testing the biological activity of these derivatives, researchers can deduce which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profile.

Common derivatization strategies for complex natural products like this compound could include:

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can be converted into esters, amides, or other functional groups to investigate its role in target binding and cell permeability.

Alterations to the Spiro-Oxindole Core: Modifications to the heterocyclic ring system can provide insights into the structural requirements for activity.

Substitution on the Aromatic Ring: Adding different substituents (e.g., halogens, alkyl groups, etc.) to the aromatic ring can influence the electronic properties and lipophilicity of the molecule, potentially affecting its interaction with biological targets.

Through the systematic synthesis and biological evaluation of such derivatives, a comprehensive SAR map can be constructed, guiding the design of more effective therapeutic agents.

Design and Synthesis of this compound Analogues

Building upon the knowledge gained from SAR studies, researchers can design and synthesize novel analogues of this compound. An analogue is a compound that is structurally similar to the original molecule but has been intentionally modified to enhance its desirable properties. The goal of analogue design is often to create a "new-to-nature" compound with improved therapeutic efficacy.

One innovative approach to generating novel analogues is precursor-directed biosynthesis. nih.gov This technique involves feeding modified precursors (building blocks) to the plant or cell culture that naturally produces the compound of interest. nih.gov For instance, by supplying Uncaria guianensis with tryptamine (B22526) analogues containing a methyl or fluorine group, researchers have successfully produced novel oxindole alkaloid analogues. nih.gov This method offers a powerful way to rationally design and generate a wide variety of new molecules based on the this compound scaffold. nih.gov

The synthesis of such analogues allows for a deeper exploration of the chemical space around this compound, potentially leading to the discovery of compounds with superior anti-inflammatory activity, improved safety profiles, or novel mechanisms of action.

Advanced Analytical Quantification Techniques in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for the quantification of a wide array of metabolites, including alkaloids and organic acids. longdom.orgnih.gov This powerful method combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by tandem mass spectrometry. youtube.com The mass spectrometer measures the mass-to-charge ratio (m/z) of ionized analytes. youtube.com In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting product ions are detected, providing a high degree of specificity that minimizes interference from other compounds in the matrix. youtube.com This makes LC-MS/MS particularly suitable for analyzing compounds like Mitraphyllic acid in complex samples such as plasma or plant extracts. waters.comcapes.gov.br

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique that relies on a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. youtube.com For a compound like this compound, which possesses both polar (carboxylic acid) and non-polar (indole alkaloid core) features, reversed-phase HPLC is commonly employed. youtube.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), with additives such as formic acid to improve peak shape and ionization efficiency. youtube.comnih.gov

When coupled with a tandem mass spectrometer, HPLC-MS/MS provides a robust platform for quantification. waters.comnih.gov The HPLC separates this compound from other components in the sample mixture, after which it enters the mass spectrometer's ion source to be ionized, typically via electrospray ionization (ESI). waters.com The high sensitivity of MS/MS detection allows for the processing of small sample volumes, which is crucial when dealing with biological fluids. waters.com The selectivity of MS/MS, monitoring specific precursor-to-product ion transitions, ensures that the measurement is specific to this compound, even if other compounds co-elute from the HPLC column. waters.com

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). waters.com This innovation results in significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.govwaters.com For the analysis of this compound, a UPLC-MS/MS method would offer several advantages. The increased peak capacity and resolution allow for better separation from structurally similar isomers or other interfering compounds within a shorter run time, typically less than 8-10 minutes. waters.comlcms.cznih.gov

The sharper, narrower peaks generated by UPLC lead to increased signal intensity and, therefore, greater sensitivity. nih.gov This is particularly beneficial for detecting low-abundance metabolites. mdpi.com A UPLC-MS/MS system, often coupled with a triple quadrupole mass spectrometer, would enable the development of a simple, reliable, and specific method for the therapeutic drug monitoring or metabolic profiling of this compound and other related compounds simultaneously. nih.gov

Table 1: Comparison of HPLC and UPLC Characteristics

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3 - 5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Speed | Slower (longer run times) | Faster (shorter run times) waters.com |

| System Pressure | Lower (1000-6000 psi) | Higher (6000-15000+ psi) |

| Sensitivity | Good | Higher nih.gov |

| Solvent Usage | Higher | Lower |

Sample Preparation and Derivatization Techniques for Enhanced Detection Sensitivity

The quality of analytical data is heavily dependent on the sample preparation process. A "clean" sample improves separation and detection, reduces instrument maintenance, and prevents the invalidation of the entire experiment. researchgate.net For solid samples, such as plant material from which this compound might be extracted, initial steps involve drying, weighing, and grinding into a fine, homogenous powder to ensure uniformity. researchgate.net This is followed by an extraction step to dissolve the target analytes.

For complex biological matrices like plasma or urine, a crucial first step is often protein precipitation, followed by extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and enrich the analyte of interest. longdom.orgnih.gov However, even with clean-up, some molecules, particularly carboxylic acids, can exhibit poor ionization efficiency or chromatographic behavior. nih.govunimi.it In these cases, chemical derivatization is employed to modify the analyte's structure, enhancing its analytical properties. researchgate.net

The analysis of carboxylic acids like this compound by LC-MS can be challenging due to their tendency to ionize poorly in the positive ion mode, which is often preferred for its stability and sensitivity. nih.gov Charge reversal derivatization is a strategy used to overcome this limitation. This technique modifies the carboxylic acid group (R-COOH) with a reagent that imparts a permanent positive charge to the molecule. longdom.org

For example, a reagent like Dimethylaminophenacyl Bromide (DmPABr) reacts with the carboxylic acid group, reversing its polarity from negative to positive. longdom.org This derivatization enhances detection sensitivity in positive ion electrospray ionization (ESI) mode. longdom.org Furthermore, the addition of a bulky chemical group can improve chromatographic separation by reducing unwanted interactions with the stationary phase and increasing retention on reversed-phase columns. longdom.org This strategy significantly boosts the applicability of LC-MS/MS for determining trace amounts of carboxylic acids in various biological fluids. longdom.org

Precolumn derivatization involves chemically modifying the analyte before it is introduced into the HPLC column. researchgate.net This is a common strategy for compounds that lack a strong chromophore for UV detection or a fluorophore for fluorescence detection. nih.gov For carboxylic acids, which generally have poor UV absorbance, derivatization can attach a UV-absorbing or fluorescent tag. nih.govresearchgate.net

While MS detection does not rely on chromophores, derivatization is still highly beneficial. It can unify analytes with different properties into similar forms, improve chromatographic peak shape, enhance resolution, and increase ionization efficiency in the mass spectrometer. researchgate.net A variety of reagents are available for derivatizing carboxylic acids, often targeting the carboxyl group to form an ester or an amide. For instance, reagents like 9-chloromethyl anthracene (B1667546) can be used to form fluorescent esters, while carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the reaction with various tags. oup.comacademicjournals.org Such strategies allow for more robust and sensitive quantification of carboxylic acids like this compound. researchgate.net

Table 2: Examples of Precolumn Derivatization Reagents for Carboxylic Acids

| Reagent Class | Example Reagent | Purpose / Advantage |

| Fluorescent Labels | 9-chloromethyl anthracene | Forms fluorescent esters for sensitive HPLC-Fluorescence detection. oup.com |

| UV-Absorbing Labels | 2,4-dibromoacetophenone | Converts acids into derivatives with strong UV absorption at higher wavelengths (>250 nm). researchgate.net |

| Coupling Agents | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Facilitates the coupling of carboxylic acids to other molecules (e.g., fluorescent hydrazides) under mild conditions. academicjournals.org |

| Charge-Reversal Agents | Dimethylaminophenacyl Bromide (DmPABr) | Reverses the polarity of the carboxylic acid group, enhancing positive mode ESI-MS detection. longdom.org |

Spectroscopic Methods for Structural Elucidation (e.g., UV, IR, NMR)

While chromatography-mass spectrometry is the gold standard for quantification, spectroscopic methods are indispensable for the initial identification and structural elucidation of compounds like this compound.

UV Spectroscopy : Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule. The indole (B1671886) alkaloid core of this compound contains a chromophore that would produce characteristic absorption maxima. While not highly specific, UV detection is a common feature of HPLC systems and can provide preliminary data. For carboxylic acids, direct UV detection is often limited due to weak absorption at low wavelengths (<210 nm). researchgate.net

IR Spectroscopy : Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. masterorganicchemistry.com It is an excellent tool for identifying functional groups. For this compound, the IR spectrum would be expected to show several characteristic peaks. A very broad peak in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, which is broadened due to hydrogen bonding. masterorganicchemistry.com A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. masterorganicchemistry.com Additional peaks would be present corresponding to C-H, C=C (aromatic), and C-N bonds of the alkaloid structure.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

¹H NMR : This technique gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons of the indole ring, protons adjacent to nitrogen and oxygen atoms, and aliphatic protons of the tetracyclic system.

¹³C NMR : This provides information on the different types of carbon atoms in the molecule, such as carbonyl carbons, aromatic carbons, and aliphatic carbons.

Advanced 2D NMR techniques (like COSY, HSQC, HMBC) would be used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the this compound structure. NMR is also a quantitative method (qNMR) and can be used for concentration determination without the need for an identical standard, provided a reference standard of known purity is used. nih.gov

Table 3: Expected Spectroscopic Data for this compound Functional Groups

| Functional Group | Technique | Expected Spectral Feature | Approximate Position |

| Carboxylic Acid | IR Spectroscopy | O-H stretch (broad) | 3300 - 2500 cm⁻¹ masterorganicchemistry.com |

| IR Spectroscopy | C=O stretch (strong) | ~1700 cm⁻¹ masterorganicchemistry.com | |

| ¹³C NMR | C=O carbon | ~170-185 ppm | |

| Indole (Aromatic) | UV Spectroscopy | Absorption Maxima (λmax) | ~220 nm, ~280-290 nm |

| IR Spectroscopy | Aromatic C=C stretch | ~1600-1450 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | ~7.0-7.6 ppm | |

| Alkane/Alkyl | IR Spectroscopy | C-H stretch | Below 3000 cm⁻¹ masterorganicchemistry.com |

| ¹H NMR / ¹³C NMR | Aliphatic Protons/Carbons | ~1.0-4.5 ppm / ~10-70 ppm |

Quality Control and Validation Parameters in Quantitative Analysis

The reliability and accuracy of quantitative data for this compound in research and commercial applications hinge on rigorous quality control and comprehensive method validation. Analytical procedures used to determine the concentration of this compound in various matrices, such as plant extracts or biological fluids, must be demonstrated to be fit for purpose. This is achieved by evaluating a set of validation parameters defined by international guidelines, such as those from the International Council for Harmonisation (ICH). These parameters ensure that the analytical method is specific, accurate, precise, and robust for the intended application.

Advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are commonly employed for the quantification of this compound and other related alkaloids in complex mixtures like herbal preparations. frontiersin.orgnih.gov The validation of these methods involves a systematic assessment of several key performance characteristics.

Detailed Research Findings

Recent analytical research has focused on developing and validating methods for the simultaneous determination of multiple alkaloids, including those structurally related to this compound, in Uncaria species. These studies provide a framework for the quality control of herbal products containing this compound.

One such study developed a vortex-assisted matrix solid-phase dispersion extraction coupled with a UPLC-MS/MS method for the simultaneous analysis of seven alkaloids and three organic acids in Uncariae Ramulas Cum Unicis. frontiersin.org The validation of this method demonstrated excellent performance across several key parameters, as detailed below.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. For the UPLC-MS/MS analysis of alkaloids in Uncaria species, a strong linear relationship was established. The correlation coefficient (r) for the calibration curves of the analytes was consistently no lower than 0.9990, indicating a high degree of linearity across the tested concentration range. frontiersin.org

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the analytical method is calculated. In the aforementioned study, the recoveries for the ten active ingredients, which included alkaloids structurally similar to this compound, were found to be in the range of 95.9% to 103%. frontiersin.org This high level of recovery indicates that the method is highly accurate for quantifying these compounds.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). The precision of the method was evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The RSDs for both intra-day and inter-day precision were all below 2.97%, demonstrating the high precision of the analytical method. frontiersin.org

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. While specific values for this compound were not detailed in the abstract, these parameters are crucial for determining the sensitivity of the method.

The table below summarizes the validation parameters from a representative UPLC-MS/MS method for the analysis of alkaloids in Uncaria species, which provides a strong indication of the performance characteristics expected for the quantification of this compound.

| Validation Parameter | Performance Characteristic | Typical Value/Range | Reference |

|---|---|---|---|

| Linearity (Correlation Coefficient, r) | Indicates the linearity of the calibration curve. | ≥ 0.9990 | frontiersin.org |

| Accuracy (Recovery) | Measures the trueness of the results. | 95.9% - 103% | frontiersin.org |

| Precision (Relative Standard Deviation, RSD) | Indicates the repeatability and intermediate precision. | ≤ 2.77% (for recovery) ≤ 2.97% (for intra-day and inter-day precision) | frontiersin.org |

Metabolic Investigations in Non Human Systems and in Vitro Models

Pathways of Biotransformation in Non-Human Biological Systems

The biotransformation of a xenobiotic, such as mitraphyllic acid, in a non-human biological system is a critical area of study to understand its potential pharmacological activity and clearance. This process typically involves a series of enzymatic reactions categorized into Phase I and Phase II metabolism.

Phase I reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl, amino groups) on the parent molecule, generally making it more polar. These reactions are primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. For this compound, this would likely involve hydroxylation, oxidation, or demethylation of its complex indole (B1671886) alkaloid structure.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), further increase water solubility and facilitate excretion.

Enzymatic Metabolism in Cell-Free Systems

Cell-free systems, such as liver microsomes and S9 fractions, are fundamental tools for in vitro metabolism studies. nih.govnih.govmdpi.comresearchgate.net These preparations contain a high concentration of drug-metabolizing enzymes, particularly CYP450s and UGTs, and allow for the investigation of metabolic pathways in a controlled environment. nih.govnih.govmdpi.com

Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a primary source of Phase I and some Phase II enzymes. nih.govnih.govmdpi.comresearchgate.net Incubating this compound with liver microsomes from various species (e.g., rat, mouse, dog, non-human primate) in the presence of necessary cofactors like NADPH would be a standard approach to identify its primary metabolites. nih.govresearchgate.net

S9 Fractions: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, offering a more comprehensive in vitro model that includes both Phase I and a wider range of Phase II enzymes. mdpi.com

A typical study would involve incubating this compound with these fractions and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed. Research detailing the enzymatic metabolism of this compound in such cell-free systems has not been identified.

Interaction with Microbiota in Preclinical Contexts

The gut microbiota plays a crucial role in the metabolism of many xenobiotics, including plant-derived compounds. nih.govnih.gov These microorganisms possess a vast array of enzymes capable of performing metabolic transformations that are not catalyzed by host enzymes.

For a compound like this compound, the gut microbiota could potentially perform reactions such as hydrolysis of glycosidic bonds (if any were present), reduction of double bonds, or ring cleavage. These transformations can significantly impact the bioavailability and pharmacological activity of the parent compound and its metabolites.

Investigating the interaction of this compound with gut microbiota would typically involve anaerobic incubation with fecal preparations from preclinical species or with specific bacterial strains known to be involved in drug metabolism. The resulting metabolites would then be identified and characterized. There is currently no available research on the interaction between this compound and gut microbiota.

Comparative Metabolic Profiling in Non-Human Animal Models

Comparative metabolic profiling in different animal models (e.g., rats, mice, dogs, non-human primates) is essential for understanding interspecies differences in drug metabolism and for selecting the most appropriate animal model for preclinical safety and efficacy studies. nih.govmdpi.comnih.govnih.gov

These studies involve administering this compound to different animal species and analyzing biological samples (e.g., plasma, urine, feces) to identify and quantify the metabolites produced. This allows for a comparison of the metabolic pathways and the relative abundance of different metabolites across species. nih.govmdpi.comnih.govnih.gov Such data is critical for extrapolating preclinical findings to humans.

For example, studies have shown significant species-dependent differences in the metabolism of compounds like lovastatin (B1675250) and caffeine (B1668208) in rats and mice. nih.govnih.gov Similarly, the metabolism of bile acids shows considerable variation between rodents and humans. nih.govnih.gov Without specific studies on this compound, it is impossible to know how its metabolism might vary between different preclinical models.

Future Directions in Mitraphyllic Acid Research

Advancements in Biosynthetic Pathway Elucidation and Enzyme Characterization

The biosynthesis of monoterpenoid oxindole (B195798) alkaloids (MOAs), the class to which Mitraphyllic acid belongs, is a complex process that is not yet fully understood. nih.gov Future research must prioritize the complete elucidation of the biosynthetic pathway leading to this compound. This involves identifying and characterizing the specific enzymes responsible for the intricate cyclization and oxidation steps that form its unique pentacyclic structure. While the general pathway for MOAs is known to originate from monoterpenoid indole (B1671886) alkaloids (MIAs), the precise enzymatic machinery that converts MIA precursors into this compound is a critical knowledge gap. nih.govmdpi.com

Key areas for future investigation include:

Identification of Novel Enzymes: Utilizing modern transcriptomic and proteomic approaches on this compound-producing plants to identify candidate genes encoding for uncharacterized enzymes like oxidases, reductases, and cyclases. mdpi.com

Enzyme Functional Characterization: In vitro expression and functional assays of these candidate enzymes will be crucial to confirm their specific roles in the biosynthetic pathway. nih.gov This will involve providing the purified enzymes with potential substrates and analyzing the resulting products.

Regulatory Mechanisms: Investigating the regulatory networks that control the expression of these biosynthetic genes will provide insights into how the production of this compound is controlled within the plant.

Development of Novel and Efficient Synthetic Methodologies

The complex, stereochemically rich structure of this compound presents a significant challenge for synthetic organic chemists. While the total synthesis of some related oxindole alkaloids has been achieved, the development of a concise and efficient total synthesis of this compound remains a key objective. researchgate.netorganic-chemistry.org Future synthetic strategies should focus on novel methodologies that allow for the rapid and stereocontrolled construction of the core oxindole scaffold and the subsequent installation of its various functional groups. rsc.orgjuniperpublishers.com

Promising avenues for research include:

Asymmetric Catalysis: The development of novel catalytic methods for the enantioselective and diastereoselective synthesis of the key structural motifs within this compound. rsc.org

Flow Chemistry: Exploring the use of continuous flow technologies to optimize reaction conditions, improve yields, and facilitate the scale-up of the synthesis.

Comprehensive Characterization of Molecular Interactions and Downstream Effects

Understanding how this compound interacts with biological targets at a molecular level is paramount to uncovering its potential therapeutic applications. Future research should employ a range of biophysical and computational techniques to identify its direct binding partners and elucidate the subsequent downstream signaling cascades. While direct molecular targets of this compound are not yet well-defined, studies on structurally related compounds can provide valuable starting points. For instance, the related indole alkaloid mitragynine (B136389) has been shown to interact with opioid receptors. nih.gov

Essential future research includes:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational docking studies to identify the primary protein targets of this compound. nih.govnih.gov

Binding Kinetics and Thermodynamics: Characterizing the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its identified targets using methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Cellular Pathway Analysis: Investigating the downstream effects of this compound on cellular signaling pathways through techniques like Western blotting and reporter gene assays to understand its mechanism of action.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) for Mechanistic Insights

The application of "omics" technologies offers a powerful, unbiased approach to understanding the global effects of this compound on biological systems. Proteomics can reveal changes in the cellular protein landscape upon treatment with the compound, while metabolomics can identify alterations in metabolic pathways. usp.brnih.govnih.gov These systems-level insights can help to generate new hypotheses about the compound's mechanism of action and identify potential biomarkers of its activity.

Future research should focus on:

Proteomic Profiling: Performing quantitative proteomics to identify proteins and pathways that are significantly altered in cells or tissues treated with this compound. nih.gov This can provide clues about its cellular targets and off-target effects.

Metabolomic Fingerprinting: Utilizing metabolomics to analyze changes in the cellular metabolome in response to this compound, which can shed light on its impact on cellular metabolism and energy production. nih.gov

Integrated Omics Analysis: Combining proteomics, metabolomics, and transcriptomics data to build comprehensive models of this compound's mechanism of action.

Exploration of Stereoisomer-Specific Activities and Conformational Dynamics

This compound possesses multiple stereocenters, meaning it can exist as several different stereoisomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities. nih.gov Therefore, a critical area of future research will be the synthesis of the individual stereoisomers of this compound and the evaluation of their specific biological activities.

Furthermore, the three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological targets. The conformational dynamics of this compound, or how its shape changes over time, will influence its biological activity. nih.gov

Key research directions include:

Stereoselective Synthesis: Developing synthetic routes that allow for the selective synthesis of each stereoisomer of this compound.

Stereoisomer-Specific Bioassays: Testing each individual stereoisomer in a variety of biological assays to determine if their activities differ.

Conformational Analysis: Employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to study the conformational preferences and flexibility of this compound and its stereoisomers. nih.govresearchgate.net

Q & A

Q. Q. How to validate the ecological relevance of this compound concentrations used in in vitro studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.